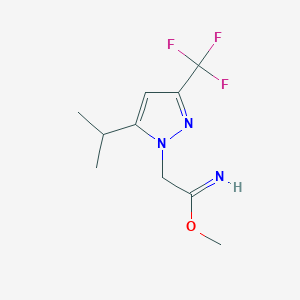

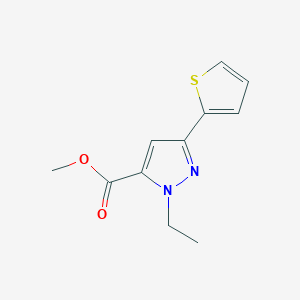

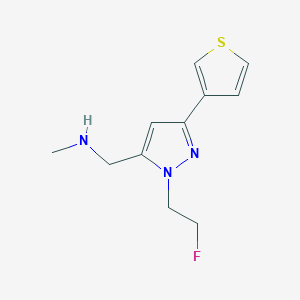

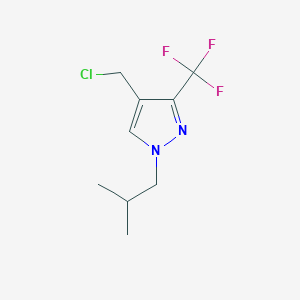

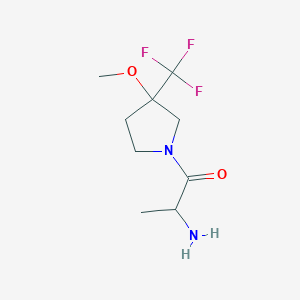

2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Vue d'ensemble

Description

2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, commonly referred to as 3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one or 3-MTP, is an organic compound with a wide range of uses in the laboratory. It is a colorless, water-soluble, and volatile liquid that is widely used as a solvent in organic synthesis. It has a low boiling point and a low melting point, making it an ideal solvent for many applications. 3-MTP has also been used as a starting material in the synthesis of various pharmaceuticals, including antifungal and antiviral agents.

Applications De Recherche Scientifique

Synthesis of Novel Chemical Structures

Research has explored innovative synthetic methods for creating trifluoromethyl-substituted aminopyrroles, which are chemically related to the compound of interest. For example, Khlebnikov et al. (2018) developed a strategy using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for the preparation of trifluoromethyl-substituted aminopyrroles. This method relies on the 2H-azirine ring expansion strategy to produce various pyrrole derivatives, showcasing the versatility of trifluoromethyl groups in chemical synthesis (Khlebnikov et al., 2018).

Biological Activity and Pharmaceutical Potential

Another aspect of scientific research focuses on the pharmacological properties and potential therapeutic applications of compounds structurally related to "2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one". While specific studies directly on this compound may be limited, research on similar structures provides insight into the broader chemical family's potential. For instance, the synthesis and evaluation of pyrrolidine derivatives for their antiarrhythmic and antihypertensive effects demonstrate the relevance of pyrrolidine structures in developing new pharmaceutical agents with significant adrenolytic activity (Malawska et al., 2002).

Chemical and Pharmaceutical Synthesis

The development of efficient synthetic pathways for β-hydroxy-α-amino acids using recombinant enzymes showcases the importance of such compounds as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Goldberg et al. (2015) described the use of d-threonine aldolase for the synthesis of a chiral β-hydroxy-α-amino acid, a key intermediate in developing a developmental drug candidate, demonstrating the role of biocatalysis in pharmaceutical manufacturing (Goldberg et al., 2015).

Green Chemistry Approaches

Research by Kumar et al. (2017) on the metal-free synthesis of polysubstituted pyrroles in aqueous medium using surfactants highlights the push towards more sustainable and environmentally friendly chemical synthesis methods. This approach aligns with the broader trend in chemistry to reduce reliance on hazardous solvents and metals, pointing to the potential for greener synthesis methods for compounds similar to the one of interest (Kumar et al., 2017).

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It’s known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Propriétés

IUPAC Name |

2-amino-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c1-6(13)7(15)14-4-3-8(5-14,16-2)9(10,11)12/h6H,3-5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQCPEAJPRMJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.